2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a dichlorothiophene moiety and a methoxyethylamine group. This compound falls under the category of amines and thiophenes, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical methods, often involving the modification of existing thiophene derivatives or amines. Its synthesis and applications are documented in several scientific literature sources.
2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine is classified as:
The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine typically involves multiple steps:
The reaction conditions are crucial for optimizing yield and purity:
The molecular structure of 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 251.16 g/mol |
IUPAC Name | 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine |
InChI | InChI=1S/C10H10Cl2NOS/c1-7(11)8(12)6(9)10(13)14/h1H,8H2,(H,13,14) |
Canonical SMILES | CC(CN)OC1=C(C(=C(S1)Cl)Cl)C=C |
The compound undergoes several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine primarily involves its interaction with biological targets:
Property | Value |
---|---|
Boiling Point | Approximately 200 °C |
Solubility | Soluble in organic solvents like ethanol and methanol |
pH | Neutral to slightly basic |
The compound has potential applications in various fields:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2